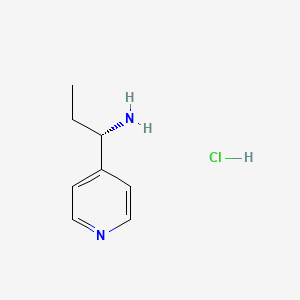

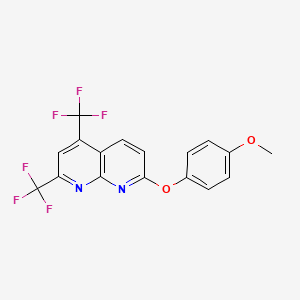

![molecular formula C23H21N3O3S2 B2549358 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 888409-73-2](/img/structure/B2549358.png)

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamide derivatives are often explored for their potential therapeutic applications, including anti-inflammatory and electrophysiological effects .

Synthesis Analysis

The synthesis of benzamide derivatives can involve various starting materials and reaction pathways. For instance, the synthesis of N-substituted imidazolylbenzamides has been described, where the imidazolyl moiety serves as a replacement for the methylsulfonylamino group to produce class III electrophysiological activity . Similarly, different substituted benzamides have been synthesized using 4-aminophenazone, indicating a versatile approach to creating a range of benzamide compounds with potential biological applications .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can significantly influence their biological activity. X-ray crystallography is a common technique used to determine the structure of such compounds, providing insights into their molecular conformations and potential interactions with biological targets . The presence of substituents like the dimethylamino group and the sulfonylamino group can affect the compound's binding affinity and selectivity .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, leading to the formation of different heterocyclic structures. For example, reactions of N-sulfonylamines with azirines can competitively form thiadiazoles, oxathiazoles, and acrylamidines, showcasing the reactivity of the benzamide scaffold under different conditions . These reactions can be utilized to synthesize novel compounds with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their application as pharmaceutical agents. The introduction of different functional groups can modulate these properties, enhancing the compound's efficacy and pharmacokinetic profile. For instance, the formation of hydrochloride salts can improve the solubility and bioavailability of the compounds .

Aplicaciones Científicas De Investigación

Microwave-Mediated Synthesis of Heterocycles

Benzothiazole-based heterocycles have been synthesized using efficient, microwave-mediated methods, illustrating the compound's role as a building block for creating novel heterocyclic compounds with potential applications in drug development and material science (Darweesh, Mekky, Salman, & Farag, 2016).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides or benzene-sulfonamides, related to benzothiazole derivatives, have shown cardiac electrophysiological activity. Such compounds are explored as selective class III agents, underlining the therapeutic potential of benzothiazole derivatives in treating arrhythmias (Morgan et al., 1990).

Corrosion Inhibition

Benzothiazole derivatives have demonstrated effectiveness as corrosion inhibitors for carbon steel in acidic environments. Their ability to offer higher inhibition efficiencies than previously reported inhibitors suggests applications in materials science, particularly in corrosion prevention (Hu et al., 2016).

Bulk Heterojunction Solar Cells

The inclusion of dimethyl sulfoxide in solutions of polymers based on benzothiazole derivatives has been shown to improve the photovoltaic performance of bulk heterojunction solar cells. This illustrates the potential of benzothiazole-based compounds in the development of more efficient solar energy technologies (Chu et al., 2011).

Antimicrobial and Anticancer Agents

Benzothiazole derivatives have been synthesized with fluoro substitutions, showing significant antimicrobial and anticonvulsant activities, indicating their potential in pharmaceutical research for developing new therapeutic agents (Patel et al., 2009).

Propiedades

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S2/c1-14-8-11-17(12-9-14)31(28,29)26-19-7-5-4-6-18(19)22(27)25-23-24-21-16(3)15(2)10-13-20(21)30-23/h4-13,26H,1-3H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCXPPTXSBOHAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=CC(=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

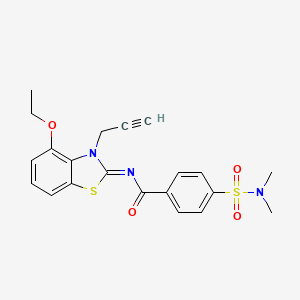

![[(1S,3R)-3-Aminocyclopentyl]methanesulfonamide;hydrochloride](/img/structure/B2549275.png)

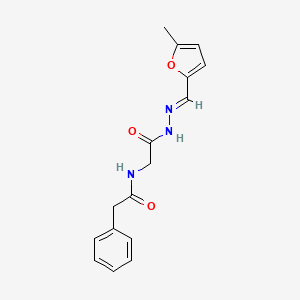

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-naphthalen-2-yloxyacetamide](/img/structure/B2549276.png)

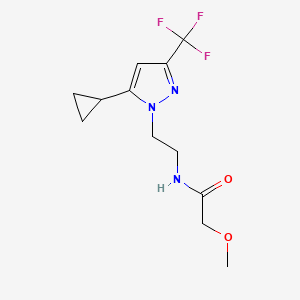

![N-Ethyl-N-[2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2549279.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2549282.png)

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2549284.png)

![2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2549288.png)

![3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B2549294.png)

![1-(Tert-butyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2549295.png)